molecular formula C21H21N3O4S B12453907 Methyl 4-{[(3-benzyl-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate

Methyl 4-{[(3-benzyl-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate

Cat. No.: B12453907
M. Wt: 411.5 g/mol
InChI Key: XMYNHZSZOMOREA-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-benzyl-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate is a complex organic compound that features a unique structure combining a benzoate ester with an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(3-benzyl-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate typically involves multiple steps, starting with the preparation of the imidazolidinone core. This can be achieved through the reaction of benzylamine with a suitable carbonyl compound, followed by cyclization to form the imidazolidinone ring. The thioxo group is introduced via a thiolation reaction, often using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

The benzoate ester is then synthesized by esterification of 4-aminobenzoic acid with methanol in the presence of an acid catalyst. The final step involves coupling the imidazolidinone derivative with the benzoate ester through an acylation reaction, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3-benzyl-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazolidinone derivatives.

Scientific Research Applications

Methyl 4-{[(3-benzyl-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-{[(3-benzyl-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone moiety can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The thioxo group may also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A simpler ester derivative used in organic synthesis and as a dye intermediate.

    Benzylimidazolidinone derivatives: Compounds with similar core structures but different substituents, used in medicinal chemistry.

Uniqueness

Methyl 4-{[(3-benzyl-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

methyl 4-[[2-(3-benzyl-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetyl]amino]benzoate

InChI

InChI=1S/C21H21N3O4S/c1-23-19(26)17(24(21(23)29)13-14-6-4-3-5-7-14)12-18(25)22-16-10-8-15(9-11-16)20(27)28-2/h3-11,17H,12-13H2,1-2H3,(H,22,25)

InChI Key

XMYNHZSZOMOREA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(N(C1=S)CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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